3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminothieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-9-3-8-5-4(6(9)10)1-2-11-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQICVMPAIFHFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization Pathways for 3 Amino 3h,4h Thieno 2,3 D Pyrimidin 4 One and Analogues
Precursor Chemistry: Synthesis of Key Intermediates for Thienopyrimidinone Formation
The formation of the thieno[2,3-d]pyrimidin-4-one core relies heavily on the initial synthesis of appropriately functionalized 2-aminothiophene intermediates. These precursors, typically 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles, are most commonly prepared via the Gewald reaction. researchgate.netsemanticscholar.orgwikipedia.org
The Gewald reaction is a multi-component condensation that involves an α-methylene carbonyl compound (such as a ketone or aldehyde), an activated nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the polysubstituted 2-aminothiophene ring. wikipedia.orgacs.org
There are several variations of the Gewald reaction. semanticscholar.org One common approach is a one-pot procedure where the ketone, activated nitrile, and sulfur are reacted together in a solvent like ethanol (B145695) or DMF with a basic catalyst such as triethylamine (B128534) or morpholine. tubitak.gov.tr Another is a two-step method where the α,β-unsaturated nitrile intermediate is first isolated before reacting it with sulfur and a base, a technique that often leads to higher yields, especially when using ketones. semanticscholar.orgtubitak.gov.tr Modern methodologies have employed techniques like microwave irradiation or high-speed vibration milling to improve reaction times and yields, often under solvent-free conditions. wikipedia.orgresearchgate.net
Key precursors for the synthesis of 2-aminothiophenes are detailed in the table below.
Table 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction
| Carbonyl Compound | Activated Nitrile | Reaction Conditions | Resulting 2-Aminothiophene Intermediate | Reference |
|---|---|---|---|---|
| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur, Base (e.g., triethylamine) | 2-Amino-3-alkoxycarbonylthiophene | wikipedia.org |
| Cyclohexanone | Malononitrile | Sulfur, Morpholine, Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | researchgate.net |
| Acetophenone | Malononitrile | Sulfur, Sodium Bicarbonate, Tetrahydrofuran | 2-Amino-4-phenylthiophene-3-carbonitrile | sciforum.net |
| Ketone | Cyanoacetamide | Sulfur, Amine, Ethanol/DMF | 2-Aminothiophene-3-carboxamide | tubitak.gov.tr |
Direct Synthesis Methodologies for 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one
Once the 2-aminothiophene precursor is synthesized, the next step involves the construction of the fused pyrimidine (B1678525) ring. The specific reagents used in this cyclization step determine the substituent at the 3-position of the resulting thieno[2,3-d]pyrimidin-4-one.
To obtain the target compound, this compound, a 2-aminothiophene-3-carboxylate or a related precursor is cyclized using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). tandfonline.com The hydrazine molecule acts as the source for the N1 and N3 atoms of the pyrimidine ring, with the amino group at N3 being introduced directly during this cyclization.
For instance, a methyl 3-amino-4-oxo-thieno[3,2-c]pyran-2-carboxylate intermediate can be reacted with hydrazine hydrate to yield an N-aminothieno[3,2-c]pyridin-4-one, demonstrating a similar ring transformation principle. researchgate.net Similarly, reacting 2-substituted-4-chlorothieno[2,3-d]pyrimidines with hydrazine yields the corresponding 4-hydrazino derivatives, which are key intermediates for further cyclizations. nih.gov If reagents other than hydrazine are used, different substituents are installed at the N3 position. For example, cyclization of methyl 2-aminothiophene-3-carboxylate with formamide (B127407) leads to the formation of an unsubstituted N3 position, yielding thieno[2,3-d]pyrimidin-4(3H)-one.
To improve synthetic efficiency, one-pot methodologies have been developed that combine the formation of the thiophene (B33073) ring and the subsequent pyrimidine annulation without isolating the intermediates. These approaches are highly valued for their step economy and reduced use of purification steps. nih.gov
A notable example is a catalytic four-component reaction using a ketone, ethyl cyanoacetate, elemental sulfur, and formamide. nih.gov This process couples the Knoevenagel condensation, Gewald thiophene synthesis, and heat-promoted cyclization into a single, efficient operation. nih.gov
Another one-pot strategy involves the use of 2H-thieno[2,3-d] researchgate.netwikipedia.orgoxazine-2,4(1H)-dione as a starting material. This compound can be reacted with an aromatic aldehyde and an amine (like benzylamine) in a one-pot fashion to produce various 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones in good yields. nih.gov Tandem protocols using microwave irradiation have also been successfully employed, where a 3-aminothieno[2,3-b]pyridine-2-carboxylate is first reacted with dimethylformamide-dimethylacetal (DMF-DMA) and then with an amine to rapidly generate the fused pyrimidinone structure. tandfonline.com
Table 2: Direct and One-Pot Syntheses of Thieno[2,3-d]pyrimidin-4-one Analogues
| Starting Materials | Key Reagents | Methodology | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiophene-3-carboxylate | Hydrazine Hydrate | Cyclization | 3-Aminothieno[2,3-d]pyrimidin-4-one | tandfonline.com |
| Ketone, Ethyl cyanoacetate, Sulfur | Formamide | Four-component one-pot reaction | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2H-Thieno[2,3-d] researchgate.netwikipedia.orgoxazine-2,4(1H)-dione, Aromatic aldehyde | Benzylamine | One-pot reaction | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxylate | DMF-DMA, Amine | Microwave-assisted tandem reaction | Thieno[2,3-b]pyridine-fused pyrimidinones | tandfonline.com |
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold possesses multiple reactive sites, allowing for extensive derivatization at both the thiophene and pyrimidine rings.
The thiophene ring of the thieno[2,3-d]pyrimidin-4-one system is susceptible to electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on both the thiophene and pyrimidine rings.
For example, the nitration of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one using a nitrating mixture (HNO₃/H₂SO₄) results in electrophilic ipso-substitution, where the methyl group at the C-5 position is replaced by a nitro group. scienceweb.uzzenodo.org However, the presence of substituents at the N-3 position of the pyrimidine ring can alter the reaction's course. In the case of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, the reaction with a nitrating mixture leads to the oxidation of the C-5 methyl group to a carboxyl group instead of nitration. scienceweb.uzzenodo.org These studies highlight that the electronic environment dictated by substituents plays a crucial role in directing the outcome of transformations on the thiophene ring.
The 3-amino group is a key functional handle for a wide array of chemical modifications, most notably the formation of Schiff bases and the construction of additional fused heterocyclic rings.
Schiff Base Formation: The primary amino group at the N-3 position readily undergoes condensation with various aromatic aldehydes to form the corresponding Schiff bases (imines). tandfonline.com This reaction is typically carried out by refluxing the 3-aminothienopyrimidinone with the desired aldehyde in a suitable solvent, sometimes with a catalytic amount of acid. nih.govnih.gov These Schiff bases are often stable, crystalline solids and serve as versatile intermediates for further synthesis. nih.gov
Fused Triazole Ring Formation: The 3-amino group is an excellent precursor for building fused triazole rings, leading to the formation of triazolothienopyrimidinone systems. One common method involves reacting the 3-aminothienopyrimidinone with formic acid or acetic anhydride (B1165640) to first form an intermediate which can then be cyclized. tandfonline.com Another route involves the cyclization of 4-hydrazinothieno[2,3-d]pyrimidines with reagents like carbon disulfide or formic acid to yield fused triazole rings. nih.govekb.eg For example, refluxing 2-hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine with formic acid results in the formation of a fused triazolo[4,3-a]thienopyrimidine derivative. ekb.eg These fused heterocyclic systems are of significant interest in medicinal chemistry. tandfonline.comnih.gov
Table 3: Derivatization Reactions of the 3-Amino Group
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 3-Aminothienopyrimidinone | Aromatic Aldehyde | Condensation | Schiff Base | tandfonline.com |
| 3-Aminothienopyrimidinone | Formic Acid / Acetic Anhydride | Acylation and Cyclization | Fused Triazolothienopyrimidinone | tandfonline.com |
| 4-Hydrazinothieno[2,3-d]pyrimidine | Carbon Disulfide | Cyclization | Fused Triazolothienopyrimidine-thione | nih.gov |
| 2-Hydrazinyl-thieno[2,3-d]pyrimidin-4(3H)-imine | Formic Acid | Cyclization | Triazolo[4,3-a]thienopyrimidine | ekb.eg |
Halogenation and Subsequent Derivatization Reactions
The introduction of a halogen atom onto the thieno[2,3-d]pyrimidine (B153573) core, particularly at the 4-position, transforms the substrate into a versatile intermediate for further chemical modifications. The lactam oxygen of the pyrimidinone ring can be converted into a more reactive leaving group, such as a chloro group, which is then susceptible to displacement by various nucleophiles.
Detailed research findings indicate that thieno[2,3-d]pyrimidin-4(3H)-one analogues can be effectively halogenated. semanticscholar.orgnih.gov A common method involves treating the pyrimidinone precursor with phosphorus oxychloride (POCl₃), which converts the 4-oxo group into a 4-chloro substituent. semanticscholar.org This transformation is a critical step for enabling subsequent functionalization of the pyrimidine ring.
Following chlorination, the resulting 4-chloro-thieno[2,3-d]pyrimidine derivative becomes a key building block for a variety of derivatization pathways. While modern palladium-catalyzed cross-coupling reactions are a staple in medicinal chemistry, the available literature for this specific scaffold prominently features nucleophilic substitution reactions. For instance, the 4-chloro derivative readily reacts with hydrazine hydrate in an ethanol solution under reflux to yield the corresponding 4-hydrazino derivative. semanticscholar.orgnih.gov This hydrazino intermediate can then be used to construct further heterocyclic rings or be derivatized through reactions like treatment with chloroacetyl chloride. semanticscholar.org
The following table summarizes the halogenation and a representative subsequent nucleophilic substitution reaction.
Table 1: Halogenation and Subsequent Nucleophilic Substitution of Thieno[2,3-d]pyrimidin-4-one Analogues
| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Cycloheptathieno[2,3-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃), Reflux | 4-Chloro-cycloheptathieno[2,3-d]pyrimidine | Halogenation (Chlorination) | semanticscholar.org |
| 4-Chloro-cycloheptathieno[2,3-d]pyrimidine | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | 4-Hydrazino-cycloheptathieno[2,3-d]pyrimidine | Nucleophilic Substitution | semanticscholar.org |
This two-step sequence of chlorination followed by nucleophilic displacement provides a reliable pathway for introducing nitrogen-based substituents at the 4-position of the thieno[2,3-d]pyrimidine system. These substituents can significantly alter the molecule's properties and serve as handles for further diversification.
Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 3h,4h Thieno 2,3 D Pyrimidin 4 One Structural Architectures
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one, providing detailed information about the chemical environment of each hydrogen and carbon atom.
The ¹H-NMR spectrum provides key data for assigning the protons in the molecule. In a typical solvent like DMSO-d₆, the protons of the thiophene (B33073) ring appear as two distinct doublets. For instance, in a closely related 5,6,7,8-tetrahydrobenzo researchgate.netthieno[2,3-d]pyrimidin-4-one, the proton at the C2 position of the pyrimidine (B1678525) ring resonates as a singlet at approximately 8.0 ppm. iosrjournals.org The amino group protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The N-H proton of the pyrimidine ring also presents as a broad singlet at a downfield chemical shift, often above 12 ppm, confirming the lactam form of the pyrimidinone ring. iosrjournals.org
¹³C-NMR spectroscopy complements the proton data by defining the carbon skeleton. The spectrum confirms the presence of all six carbon atoms in the fused ring system with distinct chemical shifts. The carbonyl carbon (C=O) of the pyrimidin-4-one ring is characteristically observed at a downfield shift, typically in the range of δ 157-163 ppm. iosrjournals.org The carbons of the thiophene ring and the pyrimidine ring resonate at chemical shifts consistent with their aromatic and heteroaromatic nature. For example, in a similar tetrahydrobenzo derivative, the thiophene carbons were observed at δ 123.23, 131.35, 132.64, and 145.37 ppm, while the C=N carbon appeared at 158.21 ppm. iosrjournals.org
The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecule's covalent structure. The observed sharp signals and lack of multiple resonance sets in the spectra under standard conditions are consistent with a single, stable conformation. The fused, planar nature of the thieno[2,3-d]pyrimidine (B153573) core imparts significant rigidity, preventing the conformational isomerism often seen in more flexible systems.
Table 1: Representative NMR Data for Thieno[2,3-d]pyrimidin-4-one Derivatives Data presented is based on the core structure and related derivatives in DMSO-d₆.
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| C2-H | ~8.0 (s) | ~145 |
| Thiophene H (d) | ~7.0-7.5 | ~123-133 |
| Thiophene H (d) | ~7.0-7.5 | ~123-133 |
| -NH₂ | Variable (br s) | - |
| N3-H | >12.0 (br s) | - |
| C=O | - | ~157-163 |
| C=N | - | ~158 |
| Thiophene C | - | ~123-146 |
| Thiophene C | - | ~123-146 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in confirming the presence of key functional groups and analyzing the vibrational modes of the this compound structure.
The IR spectrum provides clear evidence for the primary functional groups. The amino group (-NH₂) gives rise to characteristic stretching vibrations, typically appearing as a doublet in the region of 3300-3400 cm⁻¹. The carbonyl group (C=O) of the pyrimidin-4-one ring produces a strong, sharp absorption band in the range of 1650-1680 cm⁻¹. iosrjournals.org This band's position confirms the presence of a cyclic amide (lactam) structure. Other significant bands include the C=N stretching vibration of the pyrimidine ring, usually found between 1580 and 1610 cm⁻¹, and C=C stretching vibrations from the fused aromatic system. iosrjournals.orgekb.eg
While experimental Raman data for this compound is not widely available in the literature, the technique is valuable for providing complementary information to IR spectroscopy. researchgate.netmdpi.com Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds. It would be expected to clearly show vibrations associated with the C-S-C modes of the thiophene ring and the symmetric breathing modes of the fused aromatic system, which may be weak or absent in the IR spectrum. Computational studies on related structures suggest that thiophene ring vibrations would appear in the 1300-1600 cm⁻¹ region. chimicatechnoacta.ru
The combined analysis of IR and Raman spectra allows for a comprehensive understanding of the molecule's vibrational framework, confirming the functional groups and the integrity of the thieno[2,3-d]pyrimidine core.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amino Group) | 3300 - 3400 | Medium |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong, Sharp |
| C=N Stretch (Pyrimidine) | 1580 - 1610 | Medium to Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Investigation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound and for investigating its fragmentation behavior under ionization.
The investigation of the fragmentation pathway provides further structural confirmation. While a detailed experimental fragmentation study for this specific compound is not extensively published, a plausible pathway can be proposed based on the fragmentation of related pyrimidin-4-one and aminothiophene structures. researchgate.netiosrjournals.orgresearchgate.net Upon electron ionization, the molecular ion (m/z 183) would likely undergo fragmentation through several key pathways:
Loss of Carbon Monoxide (CO): A retro-Diels-Alder or similar rearrangement could lead to the expulsion of a stable CO molecule from the pyrimidinone ring, resulting in a fragment ion at m/z 155.
Loss of HCN: Cleavage of the pyrimidine ring could result in the loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 156.
Cleavage of the Amino Group: Loss of the amino group as ·NH₂ (radical) or NH₃ could also occur, though it may be less favored than ring fragmentation.
These fragmentation patterns are characteristic of the fused heterocyclic system and provide strong evidence to support the proposed structure.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions
Single Crystal X-ray Diffraction provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule in the solid state. Analysis of a suitable crystal of a thieno[2,3-d]pyrimidine derivative reveals precise bond lengths, bond angles, and crucial information about intermolecular interactions that govern the crystal packing. mdpi.comrsc.org
Studies on closely related thieno[2,3-d]pyrimidine structures confirm the planarity of the fused bicyclic system. mdpi.com The analysis of bond lengths within the thiophene ring and the pyrimidine ring are consistent with their aromatic and heteroaromatic character, respectively.
A critical aspect revealed by X-ray crystallography is the network of intermolecular hydrogen bonds. In the crystal lattice of thieno[2,3-d]pyrimidine derivatives, the amino group (-NH₂) and the pyrimidine N-H act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrimidine nitrogen atoms act as acceptors. mdpi.com For instance, a common motif involves the formation of hydrogen-bonded dimers, where the N-H of one molecule interacts with the C=O of a neighboring molecule. mdpi.com These interactions are crucial in stabilizing the crystal structure and influencing the material's physical properties. The structure is often stabilized by N-H···O and N-H···N intermolecular hydrogen bonds, which link the molecules into extended networks.
Table 3: Representative Crystallographic Data for a Thieno[2,3-d]pyrimidine Core Data is based on a closely related derivative and is representative of the core structure.
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The geometric classification of the crystal lattice. | Triclinic / Monoclinic |
| Space Group | The symmetry group of the crystal. | P-1 or P2₁/c |
| Hydrogen Bond (N-H···O) | The distance between the donor N and acceptor O. | ~2.8 - 3.0 Å |
| Hydrogen Bond (N-H···N) | The distance between the donor N and acceptor N. | ~2.9 - 3.1 Å |
| Planarity | Dihedral angles within the fused ring system. | Close to 0° or 180° |
Theoretical and Computational Investigations of 3 Amino 3h,4h Thieno 2,3 D Pyrimidin 4 One and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com It has become a popular and extensively used tool for calculating the molecular properties of thieno[2,3-d]pyrimidine (B153573) derivatives and other heterocyclic systems. mdpi.com By applying DFT, researchers can accurately predict molecular geometries, electronic distributions, and spectroscopic characteristics, offering deep insights into the molecule's reactivity and stability.
DFT calculations for thieno[2,3-d]pyrimidine analogues typically involve optimizing the molecular geometry to find the lowest energy conformation. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). mdpi.com This level of theory has been shown to reproduce experimental geometrical results effectively. mdpi.com
Key parameters derived from DFT calculations include:
Molecular Geometry: Predictions of bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a significant indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.
Reactivity Descriptors: DFT allows for the calculation of properties like chemical potential (µ), chemical hardness (η), and electrophilicity (ω), which help in understanding the molecule's behavior in chemical reactions. mdpi.com
Spectroscopic Prediction: Theoretical vibrational frequencies (IR) and electronic absorption spectra (UV-Vis) can be calculated to aid in the characterization of newly synthesized compounds.
Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions involved in intermolecular interactions.
The table below illustrates the types of data typically generated from DFT calculations for a thieno[2,3-d]pyrimidine derivative.
| Parameter | Description | Typical Predicted Value/Insight |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Determines regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Determines regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates molecular stability and reactivity. | A smaller gap often correlates with higher biological activity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, N-H, C-S). | Provides a detailed 3D structure of the molecule. |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Further defines the molecular geometry. |
These computational insights into the structural and electronic properties of thieno[2,3-d]pyrimidine derivatives are fundamental for rationalizing their observed biological activities and for guiding the design of new, more potent analogues. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wum.edu.pk This method is instrumental in drug discovery for elucidating the binding mechanisms of potential drug candidates, such as 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one and its analogues, with their biological targets. nih.govresearchgate.net By simulating the ligand-target interaction, docking studies can generate hypotheses about the binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score. wum.edu.pk
The thieno[2,3-d]pyrimidine scaffold is a well-established "pharmacophore" found in numerous kinase inhibitors. researchgate.net Consequently, molecular docking studies of its derivatives are frequently performed against various protein kinases implicated in cancer and other diseases. Common targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Phosphodiesterase 4B (PDE4B). mdpi.comnih.govresearchgate.netnih.gov
Docking analyses of thieno[2,3-d]pyrimidine analogues into the ATP-binding site of kinases consistently reveal key interactions:
Hinge Region Interaction: The pyrimidine (B1678525) core often forms one or more critical hydrogen bonds with backbone atoms in the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. For example, hydrogen bonds with residues like Met793 in EGFR are commonly observed. sci-hub.setandfonline.com
Hydrophobic Interactions: Substituents on the thienopyrimidine ring engage in hydrophobic interactions with nonpolar residues within the binding pocket, enhancing binding affinity.
Additional Hydrogen Bonds: Functional groups on the ligand's periphery can form additional hydrogen bonds with nearby amino acid residues, further stabilizing the complex.
The results from these studies are often used to explain the structure-activity relationships (SAR) observed in a series of compounds and to guide the design of new analogues with improved binding affinity and selectivity. mdpi.comnih.gov
The following table summarizes representative findings from molecular docking studies of various thieno[2,3-d]pyrimidine analogues against different protein targets.
| Thieno[2,3-d]pyrimidine Analogue | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
| 2-(4-bromophenyl)triazole derivative | EGFR | Met793 | High | mdpi.comnih.gov |
| 2-(anthracen-9-yl)triazole derivative | PI3K | Val851, Lys833 | High | mdpi.comnih.gov |
| 4-substituted derivative | VEGFR-2 (3VHE) | Cys919, Asp1046 | -22.71 kcal/mol | nih.govnih.gov |
| Cyclohexane-fused derivative | PDE4B | Gln369, Asn321 | -6.09 (GlideScore) | researchgate.netrsc.org |
| Hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | Topoisomerase IIα | Asp551, Arg503 | Good | nih.gov |
These in silico predictions provide a structural basis for the observed biological activity and serve as a crucial step in the hit-to-lead optimization process for thieno[2,3-d]pyrimidine-based drug candidates. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time. nih.gov MD simulations are frequently employed as a follow-up to docking studies to validate the predicted binding poses and to gain a deeper understanding of the dynamic behavior of thieno[2,3-d]pyrimidine analogues within the target's active site. nih.govresearchgate.net
In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms are calculated over a specific period, often ranging from nanoseconds to microseconds. researchgate.nettandfonline.com The resulting trajectory provides detailed information on the system's structural evolution.
Key analyses performed on MD simulation trajectories for thieno[2,3-d]pyrimidine complexes include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time to assess the stability of the complex. A stable RMSD profile indicates that the ligand remains securely bound in its initial pose and that the protein structure is not significantly perturbed. tandfonline.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. It can highlight which parts of the binding site are rigid and which are more mobile upon ligand binding.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., those in the kinase hinge region) throughout the simulation is monitored. Stable hydrogen bonds are a strong indicator of a favorable and specific interaction. nih.gov
Binding Free Energy Calculations: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which often correlates better with experimental activity than simple docking scores.
For instance, MD simulations of thieno[2,3-d]pyrimidine derivatives bound to EGFR or VEGFR-2 have been used to confirm the stability of the interactions predicted by docking, showing that the critical hydrogen bonds with hinge residues like Met793 (EGFR) are maintained throughout the simulation. nih.govtandfonline.com These studies confirm the correct and stable binding modes of the synthesized compounds, providing confidence in the proposed mechanism of action. tandfonline.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization in Drug Discovery Pipelines
In the drug discovery process, a compound's biological activity is only one aspect of its potential as a therapeutic agent. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are equally critical for success. In silico ADME prediction models are computational tools used to estimate these properties early in the discovery pipeline, allowing researchers to prioritize compounds with favorable drug-like characteristics and identify potential liabilities before committing to costly and time-consuming experimental studies. nih.gov
For series of thieno[2,3-d]pyrimidine analogues, various computational tools and web servers are used to predict key ADME-related parameters. These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. mdpi.com
Key ADME parameters predicted for thieno[2,3-d]pyrimidine derivatives include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight (MW < 500), lipophilicity (LogP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). Studies on thieno[2,3-d]pyrimidine derivatives often show no violations of this rule. mdpi.com
Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut into the bloodstream. Many thieno[2,3-d]pyrimidine analogues are predicted to have good GI absorption. mdpi.com
Blood-Brain Barrier (BBB) Permeability: This parameter predicts whether a compound can cross the BBB and enter the central nervous system. For compounds targeting peripheral cancers, low BBB penetration is often desirable to avoid CNS side effects. nih.gov
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells. Prediction models assess whether a compound is likely to be a substrate for P-gp, which could limit its efficacy.
Cytochrome P450 (CYP) Inhibition: Models predict the potential for a compound to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which are responsible for metabolizing most drugs. Inhibition can lead to adverse drug-drug interactions. nih.gov
The table below presents a typical set of predicted ADME properties for promising thieno[2,3-d]pyrimidine derivatives.
| ADME Parameter | Predicted Property for Analogue 10b | Predicted Property for Analogue 10e |
| GIT Absorption | High | High |
| BBB Permeability | No | No |
| P-gp Substrate | No | Yes |
| Bioavailability Score | 0.55 | 0.55 |
| PAINS Alert | 0 | 0 |
Data adapted from a study on thieno[2,3-d] mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov
By integrating these in silico ADME predictions, medicinal chemists can select and optimize thieno[2,3-d]pyrimidine leads that not only have high potency but also possess the pharmacokinetic profile necessary to become effective drugs. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. mdpi.com By developing a mathematical model, QSAR can be used to predict the activity of newly designed molecules, thereby guiding the synthesis of more potent compounds and providing insights into the structural features that are crucial for activity. researchgate.net
For thieno[2,3-d]pyrimidine analogues, QSAR studies are valuable for understanding the complex interplay between different structural modifications and their effect on a specific biological endpoint, such as inhibitory activity against a particular kinase or cancer cell line. nih.gov
A typical 3D-QSAR study involves the following steps:
Data Set Preparation: A series of thieno[2,3-d]pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected.
Molecular Alignment: The 3D structures of the molecules are superimposed according to a common scaffold or pharmacophore. This alignment is a critical step for the quality of the model.
Descriptor Calculation: Molecular fields, such as steric and electrostatic fields, are calculated around the aligned molecules. In Comparative Molecular Field Analysis (CoMFA), these fields are the independent variables. Comparative Molecular Similarity Indices Analysis (CoMSIA) uses additional fields like hydrophobic, hydrogen bond donor, and acceptor fields.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a model that links the descriptors (fields) to the biological activity. The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds. mdpi.com
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to influence activity. For example:
Steric Contour Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where bulky groups are unfavorable.
Electrostatic Contour Maps: Blue contours indicate regions where positive charges (or electron-withdrawing groups) are favorable, while red contours show where negative charges (or electron-donating groups) are favorable.
A 3D-QSAR study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors identified key structural features for inhibitory activity, yielding robust CoMFA (q² = 0.818) and CoMSIA (q² = 0.801) models. mdpi.com Such models provide a theoretical framework for the observed SAR and allow for the in silico screening of virtual libraries of thieno[2,3-d]pyrimidine derivatives to prioritize the synthesis of the most promising candidates. researchgate.net
Mechanistic and Target Oriented Biological Research on 3 Amino 3h,4h Thieno 2,3 D Pyrimidin 4 One Derivatives
Structure-Activity Relationship (SAR) Analysis for Elucidating Key Pharmacophoric Features
The biological activity of 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives is profoundly influenced by the nature and position of substituents on the thieno[2,3-d]pyrimidine (B153573) core. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key pharmacophoric features necessary for their diverse biological effects.
For anticancer activity, specific structural modifications have been shown to enhance potency. It has been observed that thieno[2,3-d]pyrimidines are generally more potent than their isomeric thieno[3,2-d]pyrimidine (B1254671) counterparts on the same cancer cell lines. mdpi.com Key modifications include:
Substitution at the 2-position: The introduction of an arylethylamine substituent at this position can increase bioactivity. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly active compound against melanoma cell lines. mdpi.com Replacing aryl substituents at the 2-position with groups like 2-ethoxy-2-oxoethylene or simple alkyl groups (ethyl, methyl) also yields compounds with significant anti-proliferative potential against breast cancer cells. mdpi.com
Substitution at the 3-position: A substituted amido or imino side chain at position 3 is considered essential for antimicrobial activity. researchgate.net
Substitution on the thiophene (B33073) ring: The nature of the substituent on the thiophene core plays a role. Compounds featuring a cyclohexyl moiety fused to the thiophene ring have demonstrated increased bioactivity in certain contexts. mdpi.com
For phosphodiesterase 7 (PDE7) inhibition, SAR studies on related thienopyrimidinones revealed that an isopropylamino group at the 2-position was favorable for improving aqueous solubility, a critical property for drug development. nih.gov
In the context of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, modifications at both the 3- and 6-positions of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold were explored. This led to the identification of a derivative, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, which showed nanomolar inhibitory activity against ROCK I and ROCK II. nih.gov
These examples underscore the importance of systematic structural modifications to optimize the biological activity of the thieno[2,3-d]pyrimidine scaffold, allowing for the fine-tuning of potency and selectivity for various therapeutic targets.
Enzyme Inhibition Studies: Molecular Targeting and Mechanistic Insights (e.g., Kinases like PI3K, EGFR, B-Raf; Phosphodiesterases like PDE7)
Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, particularly protein kinases and phosphodiesterases, which are crucial targets in cancer and inflammatory diseases.
Kinase Inhibition (PI3K, EGFR)
The thieno[2,3-d]pyrimidine nucleus is a cornerstone for many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Guided by the binding mode of marketed drugs like Lapatinib, researchers have designed derivatives as dual EGFR/HER2 inhibitors. nih.gov One such derivative, compound 27b from a 2018 study, which features a 6-phenylthieno[2,3-d]pyrimidine core, demonstrated potent inhibition of both EGFR and HER2. nih.gov More recently, another derivative, compound 5b , was identified as a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov
Phosphoinositide 3-kinase (PI3K) is another critical target. nih.govtandfonline.com Thieno[2,3-d]pyrimidine derivatives have shown significant antitumor efficacy through PI3K inhibition. researchgate.net A 2022 study designed and synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, identifying compound VIb as a potent inhibitor of PI3Kβ and PI3Kγ isoforms. nih.govtandfonline.comnih.gov This compound, bearing a 3-hydroxyphenyl group at the 2-position, showed a comparable binding mode to the known PI3K inhibitor PI-103. tandfonline.comnih.gov
Phosphodiesterase (PDE) Inhibition
Thienopyrimidinone derivatives have also been developed as selective inhibitors of phosphodiesterases. A series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as selective PDE7 inhibitors for treating inflammatory diseases. nih.gov In a different study, a cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one derivative was identified through virtual screening as a novel PDE10A inhibitor with an IC50 value of 1.60 μM. rsc.org
The table below summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against various enzymes.
| Compound ID | Target Enzyme(s) | IC₅₀ / % Inhibition | Source(s) |
| Compound 27b | EGFR | 91.7 nM | nih.gov |
| HER2 | 1.2 µM | nih.gov | |
| Compound 5b | EGFRWT | 37.19 nM | nih.gov |
| EGFRT790M | 204.10 nM | nih.gov | |
| Compound VIb | PI3Kβ | 72% inhibition at 10 µM | nih.govtandfonline.comnih.gov |
| PI3Kγ | 84% inhibition at 10 µM | nih.govtandfonline.comnih.gov | |
| Compound 8k | ROCK I | 0.004 µM | nih.gov |
| ROCK II | 0.001 µM | nih.gov | |
| Zinc42657360 | PDE10A | 1.60 µM | rsc.org |
| Compound 8 | Topoisomerase IIα | 41.67 µM | nih.gov |
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral Properties and Cellular Targets)
The thieno[2,3-d]pyrimidin-4-one scaffold is a versatile framework for the development of potent antimicrobial agents. Research has demonstrated the efficacy of its derivatives against a range of bacterial and fungal pathogens.
Antibacterial Activity
Several studies have synthesized and evaluated thieno[2,3-d]pyrimidinedione derivatives for their antibacterial properties. nih.gov These compounds have shown potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with effective concentrations ranging from 2–16 mg/L. nih.gov However, their activity against Gram-negative pathogens was found to be moderate to weak. nih.gov Another study reported that 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones displayed better antibacterial activity than their 2-substituted 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one counterparts against strains like S. aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Some synthesized derivatives showed antimicrobial activity comparable to the standard drug Streptomycin. ijpca.org
Antifungal Activity
The antifungal potential of these derivatives is also significant. Certain 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited higher antifungal activity than the standard drug fluconazole (B54011) against various Candida species, including C. albicans, C. krusei, and C. parapsilosis. researchgate.net Other research efforts have focused on synthesizing novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives that show good antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing efficacy comparable to Amphotericin B. ijpca.org The development of related structures, such as pyrido[3′,2′:4,5]thieno[3,2-d]-1,2,3-triazine derivatives, has also yielded compounds with notable antifungal activity against hyphomycetes. nih.gov
While the broad-spectrum antimicrobial activity is well-documented, the precise cellular targets and mechanisms of action are often still under investigation. The general consensus from SAR studies is that the substituted amido or imino side chain at the 3-position of the thienopyrimidinone ring is crucial for antimicrobial efficacy. researchgate.net
Anti-inflammatory Pathways: Investigation of Molecular Mediators and Targets (e.g., COX-2)
Thieno[2,3-d]pyrimidine derivatives have been identified as promising anti-inflammatory agents, primarily through their ability to target key mediators in the inflammation pathway, such as cyclooxygenase-2 (COX-2). The COX-2 enzyme is an inducible enzyme that plays a central role in the production of prostaglandins, which are critical drivers of inflammation and pain. nih.gov Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov
The structural similarities between thieno[2,3-d]pyrimidines and other known selective COX-2 inhibitors, such as diarylheterocycles, have prompted investigations into their potential in this area. nih.gov Research has shown that various heterocyclic systems, including thiophene and pyrimidine (B1678525), are integral components of selective COX-2 inhibitors. nih.gov Derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing effects more potent than the standard drug Diclofenac Sodium. researchgate.net
Studies on related heterocyclic structures provide further support for this mechanism. For example, various diaryl-substituted heterocycles have been extensively investigated as selective COX-2 inhibitors. nih.gov The development of selective PDE7 inhibitors from the thienopyrimidinone class also points to an alternative anti-inflammatory mechanism, as PDE7 is involved in regulating T-cell activity, which is crucial in inflammatory responses. nih.gov These findings highlight that thieno[2,3-d]pyrimidine derivatives can modulate inflammatory pathways through multiple mechanisms, with COX-2 inhibition being a significant contributor.
In Vitro Anticancer Activity: Cellular and Molecular Mechanisms (e.g., Cytotoxicity Against Specific Cancer Cell Lines, Apoptosis Induction, Cell Cycle Arrest)
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various cellular and molecular mechanisms.
Cytotoxicity Against Cancer Cell Lines
These compounds have been tested against numerous human cancer cell lines, showing potent anti-proliferative effects. For example, one derivative, compound 15 from a 2019 study, exhibited a strong anti-proliferative effect against the A549 non-small cell lung cancer cell line with an IC50 value of 0.94 µM, while showing no toxicity to normal human liver cells. nih.gov Another derivative, 8d , was found to be highly potent in inhibiting the proliferation of HUH-7 (human hepatoma), MCF-7 (human breast adenocarcinoma), and BHK (baby hamster kidney) cells, with IC50 values of 5.8, 8.3, and 17 µg/mL, respectively, while being significantly less toxic to normal WISH cells (IC50 = 723 µg/mL). researchgate.netresearcher.life Furthermore, derivatives have shown activity against colon cancer (HT-29) and prostate cancer (PC-3) cell lines. nih.govnih.gov
The table below presents the cytotoxic activity of selected thieno[2,3-d]pyrimidine derivatives.
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ | Source(s) |
| Compound 15 | A549 | Non-small cell lung | 0.94 µM | nih.gov |
| Compound 8d | HUH-7 | Hepatoma | 5.8 µg/mL | researchgate.netresearcher.life |
| MCF-7 | Breast Adenocarcinoma | 8.3 µg/mL | researchgate.netresearcher.life | |
| BHK | Kidney | 17 µg/mL | researchgate.netresearcher.life | |
| Compound 5b | A549 | Non-small cell lung | Not specified, but active | nih.gov |
| MCF-7 | Breast Adenocarcinoma | Not specified, but active | nih.gov | |
| Compound 8 | HT-29 | Colon Carcinoma | Not specified, but active | nih.gov |
| Compound 27b | A431 | Epidermoid Carcinoma | 1.45 µM | nih.gov |
| MDA-MB-361 | Breast Carcinoma | 3.5 µM | nih.gov | |
| SKBr3 | Breast Adenocarcinoma | 4.83 µM | nih.gov | |
| NCI-H1975 | Non-small cell lung | 4.2 µM | nih.gov |
Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of these compounds are often mediated by the induction of apoptosis (programmed cell death) and disruption of the cell cycle. Compound 15 was shown to induce apoptosis in A549 cells, as evidenced by chromatin condensation. nih.gov Mechanistically, it caused an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a significant decrease in the Bcl-2/Bax ratio. nih.gov
Other derivatives have also been shown to trigger apoptosis. For instance, compound 8 from a recent 2025 study significantly increased the total apoptotic ratio by 19.1-fold in colon HT-29 cells, which was supported by an 8.63-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis. nih.gov Similarly, compound 5b was found to induce both early and late apoptosis in A549 cells. nih.gov
In addition to apoptosis, these compounds can arrest the cell cycle at specific phases. Compound 8 induced cell growth arrest at the G2/M phase in HT-29 cells. nih.gov Compound 5b arrested the growth of A549 cells at both the G1 and G2/M phases. nih.gov These mechanisms prevent cancer cells from proliferating and lead to their eventual death, highlighting the multifaceted anticancer potential of the thieno[2,3-d]pyrimidine scaffold.
Receptor Binding Assays and Ligand Selectivity Profiling
The biological activity of this compound derivatives is primarily understood through enzyme inhibition and cell-based functional assays. While extensive research has focused on their effects on enzymes like kinases and phosphodiesterases, specific receptor binding assays and comprehensive ligand selectivity profiling for the parent compound are not widely reported in the literature.
The mechanism of action for kinase inhibition often involves direct binding to the ATP-binding site of the enzyme. For example, the thieno[2,3-d]pyrimidine scaffold has been proposed to act as a "hinge binder" within the active site of EGFR, a mode of interaction that mimics that of known inhibitors. nih.gov Molecular docking studies have further corroborated these interactions, showing that derivatives can form hydrogen bonds and other interactions with key residues in the active sites of enzymes like PI3K and PDE10A. nih.govrsc.org
These interactions, while demonstrating ligand-target engagement, are typically characterized by enzymatic inhibition assays (measuring IC50 values) rather than classical receptor binding assays that measure binding affinity (Kd) to a receptor protein. The research focus has been predominantly on the functional consequences of target engagement, such as the inhibition of downstream signaling pathways and the induction of apoptosis. nih.govnih.gov Therefore, while the selectivity of these compounds against different enzyme isoforms (e.g., PI3Kα, β, γ) has been evaluated, a broad panel screening against a diverse set of receptors is not a central theme in the available research for this specific class of compounds.
Future Perspectives and Emerging Research Avenues for 3 Amino 3h,4h Thieno 2,3 D Pyrimidin 4 One
Development of Green Chemistry Approaches for Sustainable Synthesis
Traditional methods for synthesizing pyrimidine-based compounds have often involved hazardous solvents, toxic reagents, and harsh reaction conditions, posing risks to both human health and the environment. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. The goal is to develop methods that are not only environmentally benign but also economically viable, offering higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in
Future synthetic strategies are expected to focus on several key green chemistry techniques:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate reactions, often leading to dramatically reduced reaction times and improved product yields. rasayanjournal.co.inresearchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully accelerated by microwave irradiation in the presence of a green catalyst derived from orange fruit shell ash. researchgate.net
Ultrasonic Synthesis: The use of ultrasound energy can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and simplifying the synthetic process. rasayanjournal.co.in New one-pot protocols for synthesizing 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have already demonstrated the efficiency of this approach. nih.gov
Green Solvents and Catalysts: A major focus is the replacement of volatile and toxic organic solvents with safer alternatives like water or ionic liquids. rasayanjournal.co.in Furthermore, the development and use of biodegradable, reusable, or agro-waste-derived catalysts, such as water extracts of lemon or orange shell ash, are gaining traction. researchgate.net
Solventless and Mechanical Methods: Techniques like ball milling, which involves reactions in a solvent-free solid state, offer a cleaner synthetic route with easy product separation. rasayanjournal.co.in
These sustainable methods are crucial for the large-scale and environmentally responsible production of 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives for further research and potential commercialization. rasayanjournal.co.in
Table 1: Comparison of Green Synthesis Techniques for Heterocyclic Compounds
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Faster reaction rates, higher yields, improved purity. | rasayanjournal.co.inresearchgate.net |
| Ultrasonic Synthesis | Employs high-frequency sound waves to induce chemical reactions. | Enhanced reaction speed, improved yields, milder conditions. | rasayanjournal.co.in |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.innih.gov |
| Green Catalysts | Utilizes environmentally benign catalysts (e.g., from agro-waste). | Reduced toxicity, potential for reusability, sustainability. | rasayanjournal.co.inresearchgate.net |
| Solvent-Free Reactions | Conducts reactions without a solvent medium (e.g., ball milling). | Clean reactions, easy separation, reduced environmental impact. | rasayanjournal.co.in |
Exploration of Novel Biological Targets and Mechanistic Pathways
Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated a wide array of biological activities, particularly in oncology. nih.govnih.gov Future research will delve deeper into identifying novel molecular targets and elucidating the intricate mechanisms through which these compounds exert their effects.
Current research has identified several key targets:
Protein Kinases: Many thieno[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Targets include Epidermal Growth Factor Receptor (EGFR), both wild-type (WT) and mutant forms (T790M), and the Pim kinase family (Pim-1, Pim-2, Pim-3). nih.govnih.gov
d-dopachrome tautomerase (D-DT/MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of D-DT, an enzyme implicated in the proliferation of non-small cell lung cancer cells, by deactivating the MAPK pathway. nih.gov
Antitubercular and Antimicrobial Agents: Thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting they have the potential to be developed as new antitubercular drugs. rsc.org
Emerging research is focused on expanding this scope. The exploration of new cancer cell lines and screening against broader panels of kinases and other enzymes will likely uncover new therapeutic opportunities. nih.govnih.gov Mechanistic studies are also becoming more sophisticated, moving beyond simple cytotoxicity assays to investigate effects on specific cellular processes like apoptosis, autophagy, and cell cycle progression. nih.govnih.govnih.gov For example, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest, and these mechanisms are being explored in greater detail. nih.govnih.gov
Table 2: Investigated Biological Targets for Thieno[2,3-d]pyrimidine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR (WT & T790M), HER2, Pim-1, Pim-2, Pim-3 | Oncology | nih.govnih.govnih.gov |
| Enzymes | d-dopachrome tautomerase (D-DT/MIF2) | Oncology | nih.gov |
| Microbial Targets | Mycobacterium tuberculosis, Mycobacterium bovis | Infectious Disease | rsc.org |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The design and optimization of novel drug candidates is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the drug discovery pipeline. e-cep.orge-cep.org
For the this compound scaffold, AI and ML can be applied in several ways:
De Novo Design: AI models, particularly deep learning and reinforcement learning algorithms, can generate novel molecular structures with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. nih.gov
Structure-Activity Relationship (SAR) Modeling: Machine learning can build predictive models that correlate structural features of thienopyrimidine derivatives with their biological activity. This helps chemists prioritize which new compounds to synthesize, saving time and resources.
Target Prediction and Validation: AI can analyze compound structures and predict potential biological targets, opening up new therapeutic indications for existing or novel derivatives. nih.gov
Overcoming Data Scarcity: In drug discovery, experimental data can be limited. AI techniques like transfer learning and semi-supervised learning can build robust predictive models even with small datasets, which is crucial for optimizing novel scaffolds. nih.gov
Knowledge-Guided AI: A key emerging trend is the integration of existing biological knowledge into AI models. e-cep.orge-cep.org By priming neural networks with information about known protein-ligand interactions or metabolic pathways, the models can make more biologically relevant and interpretable predictions. e-cep.org
Utilization in Chemical Biology Probes and Advanced Functional Materials
Beyond direct therapeutic applications, the unique structure of the thieno[2,3-d]pyrimidine core presents opportunities for its use as a tool in chemical biology and materials science.
Chemical Biology Probes: Potent and selective inhibitors derived from the this compound scaffold can be modified to create chemical probes. These probes, for example by attaching a fluorescent tag or a reactive group, can be used to study the function and localization of their target proteins within living cells. This is invaluable for target validation and for understanding complex biological pathways.
Biosensors: The interaction of a thienopyrimidine ligand with its biological target could be engineered to produce a detectable signal (e.g., a change in fluorescence or an electrical signal). This could form the basis of highly specific biosensors for detecting the presence or activity of a particular enzyme or protein, which would be useful for diagnostic applications.
Advanced Functional Materials: The pyrimidine (B1678525) nucleus, particularly when part of a conjugated system, has potential applications in materials science. rasayanjournal.co.in The fused aromatic system of the thieno[2,3-d]pyrimidine core could be exploited to create organic materials with interesting photophysical properties, potentially for use in molecular wires or light-emitting devices. rasayanjournal.co.in
The development of these tools requires a multidisciplinary approach, combining organic synthesis with biophysics and materials science to fully leverage the properties of the thienopyrimidine scaffold.
Design and Synthesis of Multi-Target Directed Ligands
A growing strategy in drug design, particularly for complex diseases like cancer, is the development of multi-target directed ligands (MTDLs). These are single molecules designed to interact with two or more distinct biological targets simultaneously. This approach can lead to enhanced efficacy, reduced potential for drug resistance, and a more favorable side-effect profile compared to combination therapies using multiple drugs.
The thieno[2,3-d]pyrimidine scaffold is an excellent starting point for designing MTDLs. Research has already shown that derivatives can inhibit multiple related kinases, such as different members of the Pim family, or both wild-type and resistance-conferring mutant versions of a single kinase like EGFR. nih.govnih.gov
Future research will likely focus on the rational design of MTDLs that:
Inhibit key proteins in different but complementary signaling pathways to achieve a synergistic anti-cancer effect.
Combine target inhibition with other functionalities, such as overcoming drug efflux pump-mediated resistance.
Target both a primary disease-related protein and a secondary target that mitigates side effects.
The design of these sophisticated molecules will heavily rely on structural biology insights from protein crystal structures and advanced computational modeling to achieve the desired polypharmacology. nih.gov
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Temperature (°C) | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Reflux (DMF) | 120–140 | 65–70 | 12–24 h | |
| Microwave (DMF) | 150 | 80–85 | 1–2 h | |
| Lewis acid catalysis | 80–100 | 70–75 | 6–8 h |
Basic: How is structural characterization and purity assessment performed for this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the fused thieno-pyrimidine core and substituent positions. For example, the amino group (δ 5.2–5.8 ppm) and carbonyl (δ 170–175 ppm) are key signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 195.24 for C₈H₉N₃OS) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity .
Advanced: How can conflicting bioactivity data in multitarget studies be resolved?
Methodological Answer:
Conflicts often arise due to off-target effects or assay variability. Strategies include:
- Isogenic cell line models to isolate specific pathway interactions .
- Dose-response profiling to distinguish primary vs. secondary targets.
- Computational target prediction using tools like SwissTargetPrediction to prioritize high-affinity targets .
- Orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays) to validate hits .
Advanced: What computational strategies are effective for rational drug design using this scaffold?
Methodological Answer:
- Molecular Docking : Screen against kinase domains (e.g., EGFR, VEGFR) to identify binding poses. Use software like AutoDock Vina with PDB structures .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups at position 5 enhance kinase inhibition) .
Basic: What are the key reactivity patterns for functionalizing the thieno-pyrimidine core?
Methodological Answer:
- Electrophilic substitution at the 5-position (e.g., bromination with NBS) .
- Nucleophilic attack on the carbonyl group (position 4) using Grignard reagents .
- Side-chain modifications : The 3-amino group can undergo acylation or sulfonation under mild conditions (pH 7–8) .
Advanced: How to address challenges in X-ray crystallographic refinement for derivatives?
Methodological Answer:
- Use SHELXL : Robust for small-molecule refinement, especially with high-resolution data (<1.2 Å). Twinning and disorder require manual adjustment of occupancy parameters .
- Hydrogen-bond analysis : Tools like Mercury (CCDC) map interactions stabilizing the crystal lattice .
Advanced: What strategies improve pharmacokinetic properties like solubility and bioavailability?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the 4-oxo group to enhance aqueous solubility .
- Lipinski’s Rule compliance : Optimize logP (<5) via substituent engineering (e.g., morpholino groups reduce hydrophobicity) .
- Caco-2 permeability assays : Validate intestinal absorption potential .
Basic: How to mitigate stability issues during storage and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
